Pyributicarb 10 microg/mL in Cyclohexane

Description

Contextualization of Pyributicarb (B1212485) within Modern Agrochemical Science

Pyributicarb is a systemic monothiocarbamic ester utilized primarily as a herbicide, which also exhibits fungicidal properties. herts.ac.uk In the landscape of modern agrochemical science, which continually seeks more selective and efficient solutions, Pyributicarb holds a specific niche. It is mainly applied in the cultivation of paddy rice and turf to control grassy weeds. herts.ac.uknih.gov

Its mechanism of action is the inhibition of sterol biosynthesis, a crucial physiological process in certain fungi and plants. herts.ac.uknih.gov This specific mode of action places it within a defined class of agricultural chemicals, allowing for its integration into sophisticated pest management programs that aim to rotate different mechanisms to mitigate the development of resistance. frac.info The ongoing need for effective and specialized herbicides for major crops like rice ensures Pyributicarb's continued relevance as a subject of study and application in global agriculture.

Historical Evolution of Thiocarbamate Herbicides and Related Compounds

The development of thiocarbamate herbicides marked a significant advancement in chemical weed control following World War II. This class of organosulfur compounds was first introduced in the 1950s and includes herbicides such as EPTC, molinate, and butylate. illinois.edu Thiocarbamates are chemically characterized as esters of thiocarbamic acid and are recognized for their volatility, which often necessitates their incorporation into the soil upon application to prevent loss. mdpi.com

A notable aspect of their historical evolution has been the scientific investigation into their environmental behavior. Researchers discovered that repeated applications of certain thiocarbamate herbicides could lead to enhanced microbial degradation in the soil. This phenomenon, where soil microorganisms adapt to break down the chemical more rapidly after successive exposures, reduces the herbicide's persistence and efficacy, posing a challenge for consistent weed control. This discovery spurred further research into soil microbiology and the development of strategies, such as the use of extenders, to improve the persistence of these compounds.

Significance of Pyributicarb as a Research Subject in Environmental Chemistry

The environmental impact of agrochemicals is a primary focus of modern chemical research. Pyributicarb is particularly significant in this field due to its ecotoxicological profile. It is classified as being very toxic to aquatic life, with long-lasting effects. herts.ac.uk This characteristic demands rigorous investigation into its environmental fate and transport mechanisms to prevent contamination of water bodies adjacent to agricultural areas.

Conversely, studies have shown that Pyributicarb is not persistent in the soil environment of paddy fields, exhibiting a half-life of approximately 13 to 18 days. herts.ac.uk This relatively rapid degradation, primarily driven by microbial action, is a key area of research. ufl.eduresearchgate.net Environmental chemists study the degradation pathways, identify the resulting metabolites, and assess the factors influencing its breakdown, such as soil type, temperature, and microbial populations. agronomy.org Understanding this balance between high aquatic toxicity and moderate soil persistence is crucial for developing best practices for its use and for performing accurate environmental risk assessments.

Table 1: Environmental Profile of Pyributicarb

| Property | Value/Description | Significance |

|---|---|---|

| Persistence | Soil half-life of 13-18 days in paddy fields. herts.ac.uk | Indicates relatively rapid degradation, reducing long-term soil accumulation. |

| Ecotoxicity | Highly toxic to aquatic organisms. herts.ac.uk | Poses a significant risk to non-target aquatic ecosystems, requiring careful management to prevent runoff. |

| Primary Degradation | Microbial action is a key pathway. ufl.eduresearchgate.net | The health and composition of the soil microbiome directly influence the herbicide's environmental fate. |

Overview of Current Research Frontiers and Unaddressed Challenges Pertaining to Pyributicarb

Current research on Pyributicarb aligns with broader challenges in agrochemical science. A major frontier is the move beyond single-substance evaluation to understanding the impact of pesticide "cocktails." In practice, multiple agrochemicals are often used concurrently, and their interactions can alter degradation rates and toxicological profiles in ways not predicted by individual studies. nih.govnih.gov A key challenge is to investigate how the presence of other fungicides or herbicides affects the persistence and environmental impact of Pyributicarb.

Another significant research area is the development of advanced analytical techniques for monitoring Pyributicarb and its metabolites in environmental matrices like water, soil, and biota. mdpi.com The identification of its degradation products is essential for a complete toxicological assessment. While some human metabolites of Pyributicarb have been identified, further research is needed to fully elucidate its metabolic pathways in various non-target organisms. nih.gov Finally, as with any herbicide, the potential for weed populations to develop resistance remains an ongoing concern that necessitates continued monitoring and research into its long-term efficacy.

Purpose and Scope of the Research Inquiry Concerning Pyributicarb 10 microg/mL in Cyclohexane (B81311)

The specific formulation of "Pyributicarb 10 microg/mL in Cyclohexane" serves a critical purpose in chemical research and regulatory monitoring as a certified analytical standard. This solution provides a precise and accurate concentration of the compound, which is essential for the calibration of analytical instrumentation such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

The use of such certified reference materials is fundamental to ensuring the quality and validity of experimental data. Laboratories use these standards to develop and validate methods for detecting and quantifying Pyributicarb residues in environmental samples (e.g., water and soil) or agricultural products. This process is vital for regulatory compliance, environmental monitoring, and food safety testing. The production of these standards under stringent quality systems (such as ISO 17034) guarantees their accuracy and traceability, making them indispensable tools for researchers, regulatory agencies, and quality control laboratories worldwide.

Table 2: Characteristics of Pyributicarb Analytical Standard

| Characteristic | Description | Purpose in Research |

|---|---|---|

| Compound | Pyributicarb | The target analyte for detection and quantification. |

| Concentration | 10 µg/mL | A precise, known value used for instrument calibration and method validation. |

| Solvent | Cyclohexane | The matrix in which the compound is dissolved for stability and delivery. |

| Application | Certified Reference Material | Ensures accuracy, reliability, and comparability of analytical measurements across different laboratories. |

Structure

3D Structure

Properties

Molecular Formula |

C18H22N2O2S |

|---|---|

Molecular Weight |

330.4 g/mol |

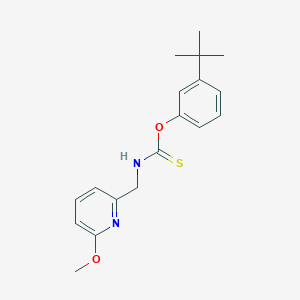

IUPAC Name |

O-(3-tert-butylphenyl) N-[(6-methoxypyridin-2-yl)methyl]carbamothioate |

InChI |

InChI=1S/C18H22N2O2S/c1-18(2,3)13-7-5-9-15(11-13)22-17(23)19-12-14-8-6-10-16(20-14)21-4/h5-11H,12H2,1-4H3,(H,19,23) |

InChI Key |

DKZJUGVAHNJFMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)OC(=S)NCC2=NC(=CC=C2)OC |

Origin of Product |

United States |

Advanced Analytical Methodologies for Pyributicarb Quantification and Characterization

Chromatographic Techniques for Pyributicarb (B1212485) Analysis

Chromatography is the most widely used technique for the analysis of pesticide residues like pyributicarb. researchgate.net Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective methods, often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. news-medical.netresearchgate.netnih.gov

Gas Chromatography (GC): GC is well-suited for the analysis of thermally stable and volatile compounds. Pyributicarb can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) or a selective detector like a Nitrogen-Phosphorus Detector (NPD). The use of GC-MS allows for definitive identification based on the mass spectrum of the compound in addition to its retention time. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that is particularly useful for compounds that are not suitable for GC due to thermal instability or low volatility. news-medical.net Pyributicarb analysis by HPLC is commonly performed using a reversed-phase C18 column. Detection can be achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS/MS). researchgate.netnih.gov

Table 3: Comparison of Typical Chromatographic Methods for Pyributicarb Analysis

| Parameter | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |

|---|---|---|

| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. researchgate.net | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. news-medical.net |

| Typical Column | Capillary column (e.g., DB-5ms, HP-5ms) | Reversed-phase column (e.g., C18, C8) |

| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium, Nitrogen) | Mixture of solvents (e.g., Acetonitrile (B52724), Water) elementlabsolutions.com |

| Detector | Mass Spectrometry (MS), Nitrogen-Phosphorus Detector (NPD) | UV-Vis Detector, Tandem Mass Spectrometry (MS/MS) |

| Advantages | High resolution, established libraries for MS identification. | Suitable for non-volatile and thermally labile compounds, wide range of detectors. |

| Considerations | Requires derivatization for some carbamates, potential for thermal degradation in the injector. | Mobile phase selection is critical, potential for matrix effects in LC-MS. |

The choice between GC and HPLC depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. news-medical.net The use of the Pyributicarb 10 microg/mL in cyclohexane (B81311) standard is essential for calibrating these instruments to ensure accurate quantification.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| Pyributicarb |

| Cyclohexane |

| Acetonitrile |

| Helium |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Pyributicarb

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a powerful tool for the analysis of semi-volatile compounds like Pyributicarb. The technique offers high resolution and sensitivity, making it suitable for trace-level detection.

Optimization of GC Column Chemistry and Temperature Programs

The selection of an appropriate capillary column is paramount for achieving good chromatographic separation. For the analysis of a broad range of pesticides, including carbamates like Pyributicarb, columns with a stationary phase of 5% diphenyl and 95% dimethylpolysiloxane are commonly employed. nih.gov The dimensions of the column also play a critical role, with a typical length of 30 meters, an internal diameter of 0.25 mm, and a film thickness of 0.25 µm providing a good balance between separation efficiency and analysis time. nih.gov

Temperature programming is a key parameter in GC analysis that allows for the efficient separation of compounds with varying boiling points. phenomenex.com A typical temperature program for multi-residue pesticide analysis starts at a lower initial temperature, which is then ramped up to a final, higher temperature. nih.govnih.govcore.ac.uk For instance, a program might begin at 50°C, hold for 1 minute, then increase at a rate of 25°C per minute to 125°C, followed by a slower ramp of 10°C per minute to 300°C, and finally hold for 15 minutes. nih.gov Such a program ensures that more volatile compounds are separated at lower temperatures, while less volatile compounds like Pyributicarb elute at higher temperatures, all within a reasonable timeframe. phenomenex.com

Interactive Data Table: Example GC Temperature Program for Pesticide Analysis

| Parameter | Value |

| Initial Temperature | 50°C |

| Initial Hold Time | 1 min |

| Ramp 1 Rate | 25°C/min |

| Ramp 1 End Temperature | 125°C |

| Ramp 2 Rate | 10°C/min |

| Ramp 2 End Temperature | 300°C |

| Final Hold Time | 15 min |

This table represents a general temperature program for multi-residue pesticide analysis and may require optimization for the specific analysis of Pyributicarb.

Mass Spectrometric Detection Strategies (e.g., Selected Ion Monitoring, Full Scan)

Mass spectrometric detection provides high selectivity and sensitivity for the identification and quantification of analytes. Two common modes of operation are Full Scan and Selected Ion Monitoring (SIM).

In Full Scan mode , the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), providing a complete mass spectrum of the eluting compounds. nih.govgcms.cz This is particularly useful for the identification of unknown compounds and for confirming the identity of target analytes by comparing their spectra with reference libraries. thermofisher.com The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule. libretexts.orgresearchgate.net For carbamates, characteristic fragmentation often involves the cleavage of the carbamate (B1207046) group. nih.gov

Selected Ion Monitoring (SIM) mode offers significantly higher sensitivity by monitoring only a few specific ions that are characteristic of the target analyte. mdpi.comnih.gov This targeted approach reduces background noise and enhances the signal-to-noise ratio, allowing for lower detection limits. upenn.edu For quantitative analysis of Pyributicarb, specific ions from its mass spectrum would be selected for monitoring.

High-Performance Liquid Chromatography (HPLC) Methodologies for Pyributicarb

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is well-suited for the analysis of a wide range of pesticides, including thermally labile and polar compounds.

Development of HPLC-Diode Array Detection (DAD) Methods

HPLC coupled with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, allows for the simultaneous measurement of absorbance over a wide range of wavelengths. scioninstruments.comshimadzu.com This capability provides spectral information that can aid in peak identification and purity assessment. For the analysis of pesticides, a common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water. nih.gov The specific wavelength for detection is chosen based on the UV-Vis absorption spectrum of Pyributicarb, which would be determined during method development. scioninstruments.com

Interactive Data Table: General HPLC-DAD Parameters for Pesticide Analysis

| Parameter | Description |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile and Water Gradient |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | Diode Array Detector (scanned over a UV-Vis range) |

| Injection Volume | 10 - 100 µL |

These are general parameters and would need to be optimized for the specific analysis of Pyributicarb.

Integration of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Selectivity and Sensitivity

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its exceptional selectivity and sensitivity. nih.govlcms.cz This technique allows for the detection and quantification of analytes at very low concentrations, even in complex matrices.

In LC-MS/MS, the analyte is first separated by the HPLC system and then ionized. The precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity, minimizing the potential for interference from other compounds in the sample. nih.gov A study on the multi-residue analysis of pesticides in strawberries included Pyributicarb and reported a limit of quantification (LOQ) of 0.01 mg/kg with recovery rates between 78.5% and 80.4%.

Matrix Effects and Their Mitigation in Chromatographic Analysis

A significant challenge in the analysis of trace contaminants in complex samples is the "matrix effect," where co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the analytical signal. mdpi.comnih.gov This can significantly impact the accuracy and precision of the quantitative results.

In LC-MS/MS analysis, matrix effects are a well-documented phenomenon. mdpi.com Several strategies can be employed to mitigate these effects. One common approach is the use of matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for any signal suppression or enhancement caused by the matrix. Another effective strategy is sample dilution, which can reduce the concentration of interfering matrix components. nih.gov Additionally, advanced sample preparation techniques, such as solid-phase extraction (SPE) or the use of specific clean-up sorbents in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, can help to remove interfering compounds before analysis. lcms.cz For instance, a study on multi-residue pesticide analysis in black tea and cocoa beans demonstrated the effectiveness of a pass-through clean-up protocol using Oasis™ PRiME HLB to reduce matrix effects. lcms.cz

In GC analysis, matrix effects can also occur, often due to the presence of non-volatile matrix components in the injector port or at the head of the column. Proper maintenance of the GC system, including regular replacement of the liner and septum, is crucial to minimize these effects.

Spectroscopic and Nuclear Magnetic Resonance (NMR) Approaches

Spectroscopic and NMR techniques are cornerstones in the structural elucidation and quantitative analysis of chemical compounds like Pyributicarb. They offer non-destructive and highly precise means of determining purity and concentration.

UV-Vis Spectrophotometry for Concentration Verification in Solution

UV-Vis spectrophotometry is a widely used analytical technique for the quantitative determination of compounds in solution, provided they absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. upi.eduresearchgate.net This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. upi.edu

To verify the concentration of a "Pyributicarb 10 microg/mL in Cyclohexane" solution, a quantitative analysis would be performed. This involves measuring the absorbance of the solution at a specific wavelength (λmax), which corresponds to the maximum absorption of Pyributicar-b. science.gov A calibration curve is first constructed by preparing a series of standard solutions of Pyributicarb in cyclohexane at known concentrations and measuring their respective absorbances at the λmax. The absorbance of the unknown 10 microg/mL sample is then measured, and its concentration is determined by interpolation from the calibration curve.

| Standard Concentration (microg/mL) | Absorbance at λmax |

|---|---|

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.458 |

| 8.0 | 0.610 |

| 12.0 | 0.915 |

| 10.0 (Sample) | 0.763 (Measured) |

Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is a critical step to isolate and concentrate analytes of interest, such as Pyributicarb, from complex matrices like soil, water, or food products, thereby removing interferences that could compromise the accuracy of subsequent analysis. phenomenex.com

Solid-Phase Extraction (SPE) Protocols for Pyributicarb Enrichment

Solid-Phase Extraction (SPE) is a highly selective and versatile sample preparation technique used to extract, concentrate, and purify analytes from a liquid sample. phenomenex.com The process involves passing a sample through a sorbent bed that retains the analyte, while the matrix components pass through. The retained analyte is then eluted with a small volume of a different solvent.

The development of an SPE protocol for Pyributicarb would involve selecting a sorbent that has a high affinity for the carbamate herbicide. Polymeric reversed-phase sorbents are often effective for such applications. nih.gov The "bind-elute" strategy is the most common approach used in SPE.

| Step | Procedure | Purpose |

|---|---|---|

| 1. Conditioning | Pass a solvent (e.g., methanol) through the sorbent. | To wet the sorbent and activate the functional groups for consistent interaction. youtube.com |

| 2. Equilibration | Flush the sorbent with a solution similar to the sample matrix (e.g., reagent water). | To create a chemical environment that maximizes analyte retention. |

| 3. Sample Loading | Pass the pre-treated sample containing Pyributicarb through the sorbent at a slow, controlled flow rate. | To bind Pyributicarb to the sorbent material. youtube.com |

| 4. Washing | Pass a weak solvent through the sorbent. | To selectively remove unwanted matrix interferences that were co-retained. youtube.com |

| 5. Elution | Pass a small volume of a strong solvent (e.g., acetonitrile or ethyl acetate) through the sorbent. | To disrupt the analyte-sorbent interactions and collect the purified, concentrated Pyributicarb. youtube.com |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a conventional and widely used sample preparation technique for the separation of analytes from a sample matrix. nih.govnih.gov This method relies on the differential partitioning of a compound between two immiscible liquid phases. nih.gov In the context of pyributicarb analysis, LLE is employed to isolate the compound from complex sample matrices such as soil, water, and agricultural products.

The selection of an appropriate solvent system is a critical step in developing an effective LLE method. The choice is guided by the polarity of pyributicarb and the nature of the sample matrix. coresta.org For the extraction of moderately non-polar pesticides like pyributicarb, a common approach involves using a polar, water-miscible solvent such as acetone (B3395972) or acetonitrile for the initial extraction from the solid or aqueous sample. researchgate.netnih.gov This is followed by partitioning with a non-polar, water-immiscible solvent like n-hexane or cyclohexane to transfer the pyributicarb into the organic phase, leaving more polar interferences in the aqueous/polar phase. coresta.org

A typical LLE procedure for pyributicarb from a solid matrix like soil might involve the following steps:

Homogenization of the sample.

Extraction of the homogenized sample with a solvent like acetonitrile.

Addition of water and a non-polar solvent (e.g., cyclohexane) to the extract.

Vigorous mixing to facilitate the partitioning of pyributicarb into the non-polar solvent.

Separation of the two liquid phases.

Collection of the organic phase containing pyributicarb.

Further concentration and cleanup steps may be necessary before instrumental analysis.

The efficiency of LLE can be influenced by several factors, including the solvent-to-sample ratio, pH of the aqueous phase, and the number of extraction steps. Multiple extractions are often performed to ensure quantitative recovery of the analyte.

Table 1: Comparison of Solvents in Liquid-Liquid Extraction for Pesticide Analysis

| Solvent | Polarity | Common Applications | Advantages | Disadvantages |

| Acetonitrile | Polar | Initial extraction of a wide range of pesticides from various matrices. researchgate.netnih.gov | Good extraction efficiency for a broad polarity range of analytes. nih.gov | May extract a significant amount of co-extractives, requiring further cleanup. coresta.org |

| Acetone | Polar | Often used for the initial extraction from solid and aqueous samples. researchgate.netusda.gov | Effective for a wide range of pesticides. researchgate.net | Can be less selective, leading to more complex extracts. |

| Ethyl Acetate (B1210297) | Moderately Polar | Used for the extraction of a variety of pesticides. researchgate.net | Can provide good recoveries for many pesticides. researchgate.net | May require a solvent exchange step before analysis. researchgate.net |

| n-Hexane | Non-polar | Used for partitioning and extracting non-polar analytes from aqueous phases. coresta.org | Highly selective for non-polar compounds. | Poor extraction efficiency for polar pesticides. |

| Cyclohexane | Non-polar | Similar to n-hexane, used for extracting non-polar compounds. coresta.org | Good selectivity for non-polar analytes. | Not suitable for polar pesticides. |

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology Adaptation for Pyributicarb

The QuEChERS methodology has emerged as a popular and effective alternative to traditional LLE for pesticide residue analysis. restek.comquechers.eu Developed by Anastassiades and Lehotay, this approach streamlines the extraction and cleanup process, making it faster and more cost-effective. quechers.eu The QuEChERS method is particularly well-suited for the multi-residue analysis of pesticides in a wide variety of food and environmental matrices.

The adaptation of the QuEChERS method for pyributicarb analysis involves two main steps: an extraction/partitioning step and a dispersive solid-phase extraction (d-SPE) cleanup step.

Extraction and Partitioning:

A weighed amount of the homogenized sample is placed in a centrifuge tube.

An extraction solvent, typically acetonitrile, is added. Acetonitrile is favored due to its ability to extract a wide range of pesticides and its limited miscibility with water in the presence of salts. nih.gov

A mixture of salts, commonly magnesium sulfate (B86663) (MgSO4) and sodium chloride (NaCl), is added. eurl-pesticides.eu MgSO4 facilitates the partitioning of acetonitrile from the aqueous phase, while NaCl helps to control the polarity of the extraction solvent. Buffering salts, such as sodium acetate or sodium citrate, may also be included to control the pH and improve the stability of pH-dependent analytes. quechers.eu

The tube is shaken vigorously to ensure thorough mixing and extraction.

Centrifugation is performed to separate the organic layer (acetonitrile) from the aqueous and solid phases.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a sorbent material.

The choice of sorbent depends on the matrix. For many food and environmental samples, primary secondary amine (PSA) is used to remove organic acids, sugars, and other polar interferences. restek.com For samples with high fat content, a C18 sorbent may be added to remove lipids. restek.com Graphitized carbon black (GCB) can be used to remove pigments like chlorophyll.

The tube is vortexed and then centrifuged.

The final, cleaned-up extract is then ready for analysis by techniques such as gas chromatography (GC) or liquid chromatography (LC), often coupled with mass spectrometry (MS).

The QuEChERS method offers several advantages for pyributicarb analysis, including high recoveries, reduced solvent consumption, and faster sample throughput compared to traditional LLE.

Table 2: Typical Components and Their Functions in the QuEChERS Method

| Component | Function |

| Acetonitrile | Extraction solvent for a wide range of pesticides. |

| Magnesium Sulfate (MgSO4) | Induces phase separation between acetonitrile and water. restek.com |

| Sodium Chloride (NaCl) | Controls the polarity of the extraction solvent and aids in phase separation. eurl-pesticides.eu |

| Buffering Salts (e.g., Sodium Citrate, Sodium Acetate) | Maintain a stable pH to protect pH-sensitive analytes. quechers.eu |

| Primary Secondary Amine (PSA) | Sorbent used in d-SPE to remove polar interferences like organic acids and sugars. restek.com |

| C18 | Sorbent used in d-SPE to remove non-polar interferences such as lipids. restek.com |

| Graphitized Carbon Black (GCB) | Sorbent used in d-SPE to remove pigments like chlorophyll. |

Considerations for Extraction Solvents and Their Purity in Residue Analysis

The choice and purity of extraction solvents are of paramount importance in pesticide residue analysis to ensure accurate and reliable results. researchgate.netnih.gov The solvent must effectively extract the target analyte, in this case, pyributicarb, from the sample matrix while minimizing the co-extraction of interfering compounds. coresta.org

Solvent Selection: The selection of an extraction solvent is primarily based on the principle of "like dissolves like." Since pyributicarb is a moderately non-polar compound, solvents with similar polarity are generally effective. However, for complex matrices, a multi-step approach is often necessary. A polar solvent like acetonitrile is frequently used for the initial extraction to efficiently penetrate the sample matrix and extract a broad range of pesticides. researchgate.netnih.gov Subsequent partitioning into a less polar solvent helps to isolate the analytes of interest from more polar co-extractives. coresta.org

Factors to consider when selecting a solvent include:

Extraction Efficiency: The ability of the solvent to quantitatively extract pyributicarb from the matrix.

Selectivity: The ability to extract the target analyte with minimal co-extraction of interfering substances. coresta.org

Compatibility with Analytical Instrumentation: The solvent should be compatible with the subsequent analytical technique (e.g., GC or LC). For instance, some solvents may degrade on the GC column or interfere with the ionization process in MS. nih.gov

Analyte Stability: The solvent should not cause the degradation of pyributicarb. nih.gov

Solvent Purity: The purity of the solvents used in residue analysis is critical. Impurities in the solvent can lead to several problems:

Interfering Peaks: Impurities can co-elute with the analyte of interest, leading to inaccurate quantification or false positives.

Ion Suppression/Enhancement: In mass spectrometry-based methods, impurities can affect the ionization efficiency of the target analyte, leading to inaccurate results.

System Contamination: Impurities can contaminate the analytical instrument, leading to background noise and a decrease in sensitivity.

Therefore, it is essential to use high-purity, residue-grade solvents that are specifically tested for pesticide analysis. These solvents are typically distilled in glass and undergo rigorous quality control to ensure the absence of interfering contaminants. It is also good practice to run a solvent blank before analyzing samples to check for any potential contamination.

Environmental Fate and Transport of Pyributicarb in Ecosystems

Degradation Kinetics and Pathways of Pyributicarb (B1212485)

Photolytic Degradation Mechanisms in Aquatic Environments

Microbial Biotransformation Processes in Soil and Water

Microbial biotransformation is often a primary route of pesticide degradation in soil and water. Microorganisms can utilize pesticides as a source of carbon or other nutrients, leading to their breakdown. While it is known that Pyributicarb is not persistent in paddy fields, with a reported half-life of 13-18 days, suggesting microbial action plays a role, specific details are scarce. herts.ac.uk

There is a significant gap in the scientific literature regarding the identification of microbial degradation products of Pyributicarb in environmental matrices like soil and water. While one human metabolite, "Pyributicarb metabolite 1," has been noted, its relevance to environmental degradation pathways is not established. herts.ac.uk The identification of metabolites is critical for a complete environmental risk assessment, as these breakdown products can sometimes be more mobile or toxic than the parent compound.

While a field half-life of 13-18 days in paddy fields is reported for Pyributicarb, detailed kinetic modeling of its biotransformation in various soil and water systems is not available. herts.ac.uk Such modeling, often using first-order kinetics, is essential for predicting the persistence of the herbicide under different environmental conditions. The lack of data on biotransformation rates under controlled laboratory conditions (e.g., in different soil types or at different temperatures) prevents the development of robust predictive models for Pyributicarb's environmental fate.

Hydrolytic Stability and Degradation in Aqueous Systems

Hydrolysis is a chemical process where a compound is broken down by reaction with water. The rate of hydrolysis can be significantly influenced by pH and temperature. For Pyributicarb, specific data on its hydrolytic stability and degradation rates in aqueous systems at different pH values and temperatures are not available in the reviewed literature. This information is crucial for predicting its persistence in various aquatic environments, from acidic to alkaline conditions.

Sorption and Mobility in Soil and Sediment Systems

The sorption of a pesticide to soil and sediment particles governs its mobility and bioavailability. Compounds that are strongly sorbed are less likely to leach into groundwater or be transported in surface runoff. Pyributicarb is classified as being "slightly mobile." herts.ac.uk This suggests a degree of partitioning between the solid and aqueous phases in the soil environment. However, specific sorption coefficients, such as the organic carbon-water (B12546825) partition coefficient (Koc), which are essential for quantitative mobility assessments and environmental modeling, are not publicly available.

Table 1: Summary of Available Environmental Fate Data for Pyributicarb

| Parameter | Value | Source |

| Field Half-life (Paddy Fields) | 13-18 days | herts.ac.uk |

| Mobility in Soil | Slightly mobile | herts.ac.uk |

| Aqueous Hydrolysis DT₅₀ | Data not available | herts.ac.uk |

| Water-Sediment DT₅₀ | Data not available | herts.ac.uk |

| Photolysis in Water | Data not available | - |

| Microbial Metabolites in Soil/Water | Data not available | - |

| Sorption Coefficient (Koc) | Data not available | - |

Adsorption-Desorption Dynamics of Pyributicarb in Varied Soil Types

The mobility of Pyributicarb in the soil environment is largely controlled by its tendency to adsorb to soil particles. This process is quantified by the soil organic carbon-water partition coefficient (Koc). For Pyributicarb, a Koc value of 1885 mL/g has been reported. herts.ac.uk

Adsorption is the process where a chemical binds to soil particles, which can reduce its availability for leaching or uptake by organisms. fao.org The Koc value is a key indicator of this tendency, normalized for the organic carbon content of a soil. fao.orgherts.ac.uk Pesticides with a high Koc value are strongly adsorbed to soil and organic matter, making them less mobile. fao.org

The mobility of a chemical in soil can be classified based on its Koc value. According to established classification schemes, Pyributicarb's Koc of 1885 mL/g places it in the "low mobility" category. This suggests that the compound will bind significantly to soil particles, particularly in soils with higher organic matter and clay content, and will not move readily through the soil profile. herts.ac.ukucanr.edu

Table 1: Soil Mobility Classification Based on Koc Values

| Mobility Class | Koc Range (mL/g) | Pyributicarb Classification |

|---|---|---|

| Very High | 0 - 50 | |

| High | 50 - 150 | |

| Medium | 150 - 500 | |

| Low | 500 - 2000 | Low Mobility |

| Slight | 2000 - 5000 | |

| Immobile | > 5000 |

This table illustrates the classification of chemical mobility in soil based on the Koc value. Pyributicarb, with a Koc of 1885 mL/g, falls into the low mobility class.

While specific studies on the adsorption-desorption dynamics of Pyributicarb across a range of soil types are limited, the high Koc value strongly indicates that soils rich in organic carbon will exhibit the highest adsorption capacity, thereby limiting its desorption and movement.

Leaching Potential and Groundwater Transport Assessment

Leaching is the downward movement of pesticides through the soil profile with percolating water, which can potentially lead to groundwater contamination. fao.org The potential for a pesticide to leach is dependent on its persistence in soil (measured by its half-life, DT50) and its mobility (related to its Koc value). orst.edu

The Groundwater Ubiquity Score (GUS) is a widely used screening tool to rank pesticides for their potential to move towards groundwater. orst.edu It is calculated using the following formula:

GUS = log10(Soil Half-life) x [4 - log10(Koc)]

For Pyributicarb, the reported soil half-life in paddy fields is between 13 and 18 days; an average value of 15.5 days can be used for the calculation. herts.ac.uk Combined with its Koc of 1885 mL/g, the GUS score is calculated as:

GUS = log10(15.5) x [4 - log10(1885)] GUS = 1.19 x [4 - 3.28] GUS = 1.19 x 0.72 GUS ≈ 0.86

A GUS score of less than 1.8 indicates a "very low" leaching potential. orst.edu Therefore, based on its persistence and strong adsorption to soil, Pyributicarb is classified as a non-leacher. This suggests that under typical agricultural conditions, the risk of Pyributicarb transport through the soil profile to contaminate groundwater is low.

Table 2: Groundwater Ubiquity Score (GUS) Classification

| GUS Value | Leaching Potential | Pyributicarb Classification |

|---|---|---|

| > 2.8 | High | |

| 1.8 - 2.8 | Medium | |

| < 1.8 | Low to Very Low | Very Low |

This table shows the classification of leaching potential based on the GUS index. Pyributicarb's calculated GUS of approximately 0.86 indicates a very low potential to leach into groundwater.

Runoff and Surface Water Contamination Studies

Pesticide transport from treated fields to adjacent surface water bodies can occur via runoff. This movement can happen in two forms: dissolved in the runoff water or bound to eroded soil particles. ucanr.edu The primary form of transport is dictated by the pesticide's water solubility and its soil adsorption coefficient (Koc). ucanr.edu

Pyributicarb is reported to be almost insoluble in water. herts.ac.uk This property, combined with its high Koc value (1885 mL/g), indicates a strong tendency to bind to soil particles. herts.ac.uk Consequently, if runoff occurs from a field treated with Pyributicarb, the primary mechanism of transport into surface water would be through the movement of eroded soil particles to which the chemical is adsorbed. ucanr.edu The potential for contamination of surface water by dissolved Pyributicarb is considered to be low.

While specific field studies quantifying Pyributicarb concentrations in runoff are not widely available, its physicochemical properties provide a strong basis for assessing its likely behavior. Management practices that minimize soil erosion, such as maintaining vegetative buffer strips, would be most effective in mitigating the transport of Pyributicarb to surface water bodies.

Volatilization and Atmospheric Distribution

Volatilization is the process by which a substance evaporates from soil or water surfaces and enters the atmosphere. Once in the atmosphere, it can be transported over various distances and redeposited on land or water.

Rates of Volatilization from Soil and Water Surfaces

The tendency of a pesticide to volatilize is primarily influenced by its vapor pressure and its Henry's Law Constant. fao.org Pyributicarb has a reported vapor pressure of 0.269 mPa at 20°C. herts.ac.uk This value is considered low, suggesting that Pyributicarb has a low tendency to transition from a solid or liquid state into a gaseous phase from soil surfaces. Volatilization is therefore not expected to be a major dissipation pathway for this compound from treated soils.

The Henry's Law Constant, which describes the partitioning of a chemical between air and water, is a key parameter for assessing volatilization from water bodies. Currently, data for the Henry's Law Constant of Pyributicarb are not available. herts.ac.uk Without this information, a quantitative assessment of its volatilization rate from water surfaces cannot be made. However, given its very low water solubility and low vapor pressure, significant volatilization from water is generally not anticipated.

Table 3: Physicochemical Properties of Pyributicarb Related to Volatilization

| Property | Value | Source | Interpretation |

|---|---|---|---|

| Vapor Pressure (20°C) | 0.269 mPa | AERU Database herts.ac.uk | Low volatility from soil surfaces |

Atmospheric Transport and Deposition Mechanisms

The potential for long-range atmospheric transport of a pesticide is linked to its volatility and its persistence in the atmosphere. For pesticides that do enter the atmosphere, they can be transported with air currents and subsequently removed from the atmosphere through wet deposition (in rain or snow) or dry deposition (as particles or gas). nih.gov

Given Pyributicarb's low vapor pressure (0.269 mPa), significant entry into the atmosphere is unlikely. herts.ac.uk This characteristic suggests that long-range atmospheric transport is not a primary environmental distribution pathway for this compound. Any atmospheric presence would likely be localized and primarily associated with spray drift during application rather than post-application volatilization. Consequently, atmospheric deposition of Pyributicarb in areas far from its application is expected to be minimal.

Ecotoxicological Assessments and Ecological Impact of Pyributicarb

Aquatic Ecotoxicity Studies on Non-Target Organisms

Acute and Chronic Toxicity to Freshwater Algae

No specific data from acute or chronic toxicity studies on freshwater algae species, such as Pseudokirchneriella subcapitata, were found in the available literature. Standard tests would measure the 72-hour EC50 (median effective concentration) for growth rate inhibition and the NOEC (No Observed Effect Concentration). This lack of data prevents a full assessment of the risk posed by Pyributicarb (B1212485) to primary producers in aquatic environments.

Immobility and Reproduction Studies in Aquatic Invertebrates (e.g., Daphnia magna)

Acute toxicity data is available for the freshwater invertebrate Daphnia magna. Chronic toxicity data, which would assess the impact on reproduction over a 21-day period, is not publicly available.

Acute Effects: Studies show moderate acute toxicity to Daphnia magna. The 48-hour EC50, which measures the concentration at which 50% of the daphnids are immobilized, has been determined.

Table 1: Acute Ecotoxicity of Pyributicarb on Aquatic Invertebrates

| Species | Endpoint | Value (mg/L) |

|---|

Acute and Chronic Toxicity Assessments on Various Fish Species

Acute toxicity data exists for at least one fish species, the Common carp (B13450389) (Cyprinus carpio). However, data on chronic toxicity, typically evaluated through early life-stage (ELS) tests to determine a No Observed Effect Concentration (NOEC), could not be located.

Acute Effects: The available data indicates moderate acute toxicity to fish. The 96-hour LC50 (lethal concentration for 50% of the test subjects) has been established for the Common carp.

Table 2: Acute Ecotoxicity of Pyributicarb on Fish

| Species | Endpoint | Value (mg/L) |

|---|

Terrestrial Ecotoxicity on Non-Target Organisms

Information regarding the impact of Pyributicarb on terrestrial organisms is sparse, with significant data gaps for key indicators of soil health and beneficial insect populations.

Impact on Soil Microbial Communities and Enzyme Activities

No studies detailing the effects of Pyributicarb on soil microbial communities were identified. A thorough assessment would typically involve measuring changes in soil respiration, microbial biomass, and the activity of crucial soil enzymes like dehydrogenase and phosphatase following application of the herbicide. This information is critical for understanding the potential impact on soil fertility and nutrient cycling.

Toxicity to Terrestrial Invertebrates (e.g., Earthworms, Beneficial Arthropods)

While some data is available for earthworms, information on the toxicity of Pyributicarb to beneficial arthropods, such as pollinators and predators, is lacking.

Toxicity to Earthworms: An acute toxicity study using an artificial soil test has been conducted on the earthworm Eisenia fetida. The results suggest low acute toxicity to this organism.

Table 3: Terrestrial Ecotoxicity of Pyributicarb on Earthworms

| Species | Endpoint | Value (mg/kg of soil) |

|---|

Toxicity to Beneficial Arthropods: No publicly available data on the contact or oral toxicity of Pyributicarb to beneficial arthropods, such as honeybees (Apis mellifera) or predatory mites (Typhlodromus pyri), could be found. This represents a significant gap in the ecological risk assessment for this compound.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Bioaccumulation and Biomagnification Potential in Food Webs

Bioaccumulation is the process where the concentration of a chemical increases in an organism over time, relative to the concentration in the environment. This occurs when the rate of uptake of the substance exceeds the rate of its elimination (e.g., through metabolism or excretion). Two key metrics to quantify this potential are the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF). BCF measures the accumulation of a substance from water, while BAF considers all routes of exposure, including diet.

A critical indicator for assessing bioaccumulation potential is the octanol-water partition coefficient (Kow), often expressed as log Kow. This value measures a chemical's lipophilicity, or its tendency to dissolve in fats and oils rather than water. Substances with a high log Kow are more likely to accumulate in the fatty tissues of organisms. Regulatory frameworks often use a log Kow value of greater than 3 as a trigger for further bioaccumulation testing. Pyributicarb has a high log Kow value, indicating a significant potential for bioaccumulation.

Table 1: Physico-Chemical Properties of Pyributicarb Relevant to Bioaccumulation Assessment

| Property | Value | Implication for Bioaccumulation |

|---|---|---|

| Log Kow (Log P) | 5.2 nih.gov | A value > 3 suggests a high potential for the substance to be stored in the fatty tissues of organisms, indicating a need for bioconcentration studies. chemsafetypro.com |

| Water Solubility | 0.24 mg/L | Low water solubility is often correlated with higher lipophilicity and thus a higher potential for bioaccumulation. |

Environmental Risk Characterization for Ecosystem Health

Environmental risk characterization integrates exposure and effects data to evaluate the likelihood of adverse ecological effects. A key component of this process is the derivation of protective concentration thresholds, below which harmful effects are unlikely to occur.

The Predicted No-Effect Concentration (PNEC) is a conservative estimate of the concentration of a substance at which adverse effects on an ecosystem are not expected. nih.gov PNECs are derived from ecotoxicity data, such as the No-Observed-Effect Concentration (NOEC) from chronic studies or the Lethal Concentration (LC50) or Effect Concentration (EC50) from acute studies.

To account for uncertainties when extrapolating from laboratory data to real-world ecosystems, an Assessment Factor (AF) is applied to the lowest available toxicity value. The magnitude of the AF depends on the quantity and quality of the available data; a larger AF (e.g., 1000) is used when only a limited set of acute toxicity data is available, while a smaller AF (e.g., 10) may be used with a comprehensive dataset including chronic NOECs for multiple species across different trophic levels. nih.gov

While a definitive PNEC for Pyributicarb requires comprehensive regulatory assessment, an illustrative derivation can be based on available acute toxicity data. Pyributicarb is classified as very toxic to aquatic life. nih.gov

Table 2: Acute Ecotoxicity Data for Pyributicarb in Aquatic Organisms

| Trophic Level | Species | Endpoint | Value (mg/L) | Source |

|---|---|---|---|---|

| Fish | Carp (Cyprinus carpio) | 96-hour LC50 | 1.9 | herts.ac.uk |

| Aquatic Invertebrate | Water flea (Daphnia magna) | 48-hour EC50 | 3.6 | herts.ac.uk |

| Algae | (Pseudokirchneriella subcapitata) | 72-hour ErC50 | 1.2 | herts.ac.uk |

Based on these data, the most sensitive organism is the algae (Pseudokirchneriella subcapitata). A PNEC for the aquatic compartment can be illustratively derived by applying a standard AF.

Table 3: Illustrative PNEC Derivation for Pyributicarb in the Aquatic Compartment

| Parameter | Value | Justification |

|---|---|---|

| Lowest Acute Toxicity Value (ErC50) | 1.2 mg/L (1200 µg/L) | Algae are the most sensitive species from the available dataset. |

| Assessment Factor (AF) | 1000 | A standard AF applied when only base acute toxicity data for three trophic levels are available. nih.gov |

| Illustrative PNEC (PNEC = Lowest Value / AF) | 1.2 µg/L | This represents a conservative threshold for the protection of aquatic ecosystems. |

PNECs for other environmental compartments, such as soil and sediment, would be derived from relevant terrestrial and benthic toxicity data. In the absence of such data, they can sometimes be estimated from aquatic PNECs using equilibrium partitioning methods. cnrs.fr

A more refined approach for deriving a protective concentration is the use of a Species Sensitivity Distribution (SSD). wur.nl An SSD is a statistical model that describes the variation in sensitivity among different species to a specific chemical. wur.nl It is generated by plotting the cumulative probability of species being affected as a function of the toxicant concentration.

To construct a robust SSD, a larger dataset of toxicity endpoints (e.g., LC50 or NOEC) from various species representing different taxonomic groups (e.g., fish, invertebrates, algae, aquatic plants) is required. wur.nl From the resulting distribution curve, a Hazardous Concentration for a specified percentage of species (HCp) can be calculated. Commonly, the HC5 is used, which is the concentration estimated to be hazardous to 5% of the species in the environment. unimib.it The HC5 can then be used to derive the PNEC, often with a smaller assessment factor (e.g., 1 to 5) to account for remaining uncertainties. wur.nl

Table 4: Illustrative Data Organization for a Pyributicarb SSD

| Taxonomic Group | Species | Endpoint | Toxicity Value (µg/L) |

|---|---|---|---|

| Algae | Pseudokirchneriella subcapitata | 72-h ErC50 | 1200 |

| Fish | Cyprinus carpio (Carp) | 96-h LC50 | 1900 |

| Crustacean | Daphnia magna (Water flea) | 48-h EC50 | 3600 |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50 | Hypothetical Data Point |

| Insect | Chironomus riparius (Midge) | 48-h EC50 | Hypothetical Data Point |

| Macrophyte | Lemna minor (Duckweed) | 7-d EC50 | Hypothetical Data Point |

| ... | Additional Species | ... | ... |

Note: This table is illustrative. A complete SSD would require experimentally determined toxicity data for a broader range of species.

The application of an SSD allows for a more scientifically robust and less uncertain estimation of a protective environmental concentration compared to using the single lowest toxicity value with a large assessment factor. wur.nl It provides a clearer picture of the potential impact on the broader biological community.

Residue Analysis and Environmental Monitoring Programs

Monitoring Pyributicarb (B1212485) Residue Levels in Environmental Matrices

The environmental fate of Pyributicarb, a herbicide primarily used in rice cultivation, is a subject of ongoing scientific scrutiny. herts.ac.ukresearchgate.net Monitoring programs and research studies have begun to shed light on its presence and persistence in different environmental compartments.

Occurrence and Distribution in Surface Water, Groundwater, and Sediments

While comprehensive data on Pyributicarb's widespread distribution remains limited, its potential to contaminate water systems is recognized. As a substance with low water solubility, its transport is often associated with soil particles. herts.ac.uk

Surface Water: Direct contamination of surface water can occur through spray drift during application or runoff from treated fields, especially following rainfall events. The concentration of Pyributicarb in surface waters will be influenced by factors such as the proximity of application sites to water bodies, rainfall intensity, and local topography.

Groundwater: The potential for Pyributicarb to leach into groundwater is generally considered to be low due to its tendency to bind to soil. However, factors such as soil type, the amount of irrigation or rainfall, and the depth of the water table can influence its mobility. herts.ac.uk One study listed Pyributicarb as a compound detected in groundwater, indicating that under certain conditions, it can reach subterranean water sources. herts.ac.uk

Sediments: Due to its hydrophobic nature, Pyributicarb is expected to adsorb to sediment particles in aquatic environments. Sediments can therefore act as a sink for this herbicide, leading to its accumulation over time. The analysis of sediment provides a long-term indicator of Pyributicarb contamination in aquatic ecosystems.

Table 1: Occurrence of Pyributicarb in Environmental Water and Sediment

| Environmental Matrix | Likelihood of Occurrence | Influencing Factors |

| Surface Water | Moderate to High | Proximity to application, rainfall, runoff |

| Groundwater | Low to Moderate | Soil type, irrigation, water table depth |

| Sediment | High | Adsorption to soil particles |

Detection in Soil Samples from Agricultural and Non-Agricultural Areas

Agricultural Areas: In agricultural soils, particularly in rice paddies where it is commonly used, Pyributicarb has a reported half-life of 13-18 days. herts.ac.uk The rate of dissipation is influenced by microbial activity, soil temperature, and moisture content. The repeated application of Pyributicarb in these areas can lead to its accumulation if the application frequency is shorter than its degradation period.

Non-Agricultural Areas: The presence of Pyributicarb in non-agricultural soils is less documented. Potential pathways for contamination include atmospheric deposition and runoff from adjacent agricultural lands. The persistence and fate of Pyributicarb in these environments would depend on the specific soil characteristics and environmental conditions.

Table 2: Dissipation of Pyributicarb in Soil

| Soil Type | Reported Half-Life (Days) | Key Dissipation Factors |

| Paddy Field Soil | 13 - 18 | Microbial degradation, temperature, moisture |

Analysis of Pyributicarb in Air and Precipitation Samples

The potential for atmospheric transport of Pyributicarb exists, primarily through spray drift during application. However, specific monitoring data on its concentration in air and precipitation are not widely available in the reviewed literature. The analysis of these matrices is crucial for understanding the long-range transport potential and the extent of non-target area contamination.

Residue Dynamics in Non-Target Biological Matrices

The uptake and accumulation of Pyributicarb in organisms that are not the intended target of its herbicidal action are important aspects of its ecotoxicological profile.

Residue Dissipation in Plants and Agricultural Ecosystems

Once applied, Pyributicarb can be absorbed by plants. Its systemic nature means it can be translocated within the plant's tissues. herts.ac.uk The dissipation of Pyributicarb in plants is influenced by the plant's metabolism, growth rate (which can lead to a dilution effect), and environmental factors such as sunlight and temperature. Understanding the residue dynamics in crops is essential for assessing dietary exposure and ensuring food safety.

Analysis of Pyributicarb in Samples from Wildlife and Biota

Quality Assurance and Quality Control in Residue Analysis

Development and Validation of Analytical Methods for Trace Levels

The accurate determination of pyributicarb at trace levels in environmental samples such as soil and water necessitates the development and rigorous validation of sensitive and selective analytical methods. Modern analytical workflows for pesticide residues typically involve sophisticated sample preparation techniques followed by advanced chromatographic and detection systems.

A common and effective sample preparation approach for multi-residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. mdpi.com This technique involves an initial extraction of the sample with a solvent, typically acetonitrile (B52724), followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. A subsequent clean-up step, known as dispersive solid-phase extraction (dSPE), is employed to remove interfering matrix components.

For the instrumental analysis of pyributicarb, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used and highly effective technique. This combination offers excellent selectivity and sensitivity, which are crucial for detecting residues at very low concentrations.

Method validation is a critical process to demonstrate that an analytical method is suitable for its intended purpose. researchgate.net The validation process assesses several key performance parameters to ensure the method's reliability. According to international guidelines, such as those from SANCO, acceptable method performance is demonstrated when these parameters meet specific criteria. eurl-pesticides.eu For pesticide residue analysis, acceptable mean recoveries should typically fall within the 70-120% range, with a relative standard deviation (RSD) of ≤20%. fao.org

The key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy (Trueness): The closeness of the mean of a set of measurement results to the true or accepted reference value. It is often assessed through recovery studies by analyzing spiked blank samples.

Precision: The closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and reproducibility (inter-day precision).

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected but not necessarily quantified.

The following table presents illustrative validation data for a hypothetical analytical method for pyributicarb in soil and water, reflecting typical performance criteria.

| Matrix | Spiking Level (µg/kg or µg/L) | Mean Recovery (%) (n=6) | Precision (RSD, %) | LOQ (µg/kg or µg/L) |

|---|---|---|---|---|

| Soil | 10 | 95 | 8 | 10 |

| 100 | 98 | 6 | ||

| Water | 0.1 | 102 | 10 | 0.1 |

| 1.0 | 99 | 7 |

Inter-Laboratory Proficiency Testing and Ring Trials for Pyributicarb Analysis

Inter-laboratory proficiency testing (PT) and ring trials are essential components of external quality assurance for laboratories conducting pyributicarb analysis. biochemjournal.com These programs provide an independent assessment of a laboratory's performance and its comparability with other laboratories. ifatest.eu Participation in such schemes is often a requirement for laboratory accreditation to standards like ISO/IEC 17025. biochemjournal.com

In a typical proficiency test, a central organizer prepares and distributes homogeneous and stable test samples containing a known, but undisclosed, concentration of the analyte to multiple participating laboratories. The laboratories analyze the samples using their routine analytical methods and report their results to the organizer.

The performance of each laboratory is then evaluated by comparing its result to the assigned value of the test material. researchgate.net A common statistical tool used for this evaluation is the z-score, which is calculated using the following formula:

z = (x - X) / σ

where:

x is the result reported by the laboratory.

X is the assigned value (the best estimate of the true concentration).

σ is the standard deviation for proficiency assessment, which is often a predetermined value based on the expected precision of the analytical methods.

The interpretation of z-scores is generally as follows:

|z| ≤ 2: Satisfactory performance.

2 < |z| < 3: Questionable performance.

|z| ≥ 3: Unsatisfactory performance.

The following table provides a hypothetical example of results from a proficiency test for the determination of pyributicarb in a water sample.

| Laboratory Code | Reported Concentration (µg/L) | z-Score | Performance Assessment |

|---|---|---|---|

| Lab-01 | 15.5 | -0.6 | Satisfactory |

| Lab-02 | 17.2 | 0.8 | Satisfactory |

| Lab-03 | 18.5 | 1.8 | Satisfactory |

| Lab-04 | 12.8 | -2.7 | Questionable |

| Lab-05 | 16.1 | 0.0 | Satisfactory |

| Lab-06 | 20.1 | 3.3 | Unsatisfactory |

Note: Assigned value (X) = 16.1 µg/L; Standard deviation for proficiency assessment (σ) = 1.2 µg/L.

Regular participation in proficiency tests for pyributicarb analysis allows laboratories to monitor their performance over time, identify potential analytical problems, and implement corrective actions to ensure the continued reliability of their results. researchgate.net

Mechanistic Insights and Advanced Research Directions

Molecular Mechanism of Action in Target Organisms (Weeds)

Pyributicarb's herbicidal activity stems from its interference with fundamental cellular processes in susceptible weeds. Primarily, it disrupts cell division and lipid metabolism, leading to growth inhibition and eventual death of the target plant.

Pyributicarb (B1212485) is classified as a microtubule assembly inhibitor. ucanr.edu Microtubules are essential protein filaments that form the spindle fibers during mitosis (cell division). lsuagcenter.com These fibers are responsible for accurately segregating chromosomes into daughter cells.

By interfering with the assembly of microtubules, pyributicarb disrupts the formation of the mitotic spindle. ucanr.edulsuagcenter.com This leads to an arrest of the cell cycle, preventing the normal proliferation of cells, particularly in the meristematic tissues (growing points) of roots and shoots. ucanr.edu The inability of cells to divide ultimately halts the growth and development of the weed. ucanr.edu

Key Research Findings on Microtubule Assembly Inhibition:

| Affected Process | Mechanism | Consequence |

| Microtubule Polymerization | Binding to tubulin, the protein subunit of microtubules. lsuagcenter.com | Inhibition of microtubule formation. ucanr.edu |

| Spindle Fiber Formation | Disruption of the mitotic spindle apparatus. | Arrest of mitosis (cell division). lsuagcenter.com |

| Cell Growth | Cessation of cell proliferation in meristematic regions. ucanr.edu | Stunted growth and eventual death of the plant. |

In addition to its effects on cell division, pyributicarb also impacts lipid metabolism, specifically sterol biosynthesis. nih.gov Sterols are vital components of plant cell membranes, influencing their fluidity, permeability, and the function of membrane-bound proteins. nih.govmdpi.com

Observed Effects of Sterol Biosynthesis Inhibition in Plants:

| Affected Molecule | Function | Impact of Inhibition |

| Sterols (e.g., Stigmasterol) | Maintain membrane integrity and fluidity. nih.govmdpi.com | Altered membrane permeability and function. |

| Plant Hormones (some are sterol-derived) | Regulate growth and development. | Disrupted hormonal signaling. |

| Cell Wall | Structural support and protection. | Compromised cell wall integrity. |

Interactions with Biological Receptors and Enzymes (Non-Human Focus)

Beyond its primary mode of action in target weeds, pyributicarb can also interact with various biological receptors and enzymes in other organisms. These interactions are important for understanding its broader ecological impact.

The Pregnane X Receptor (PXR) is a nuclear receptor that plays a key role in regulating the expression of genes involved in the metabolism and detoxification of foreign substances (xenobiotics). nih.gov Activation of PXR can lead to the increased production of cytochrome P450 enzymes, such as CYP3A4. nih.govphoenixbio.com These enzymes are a major family of proteins responsible for metabolizing a wide range of compounds, including pesticides. mdpi.comnih.gov

Studies in model systems have shown that certain pesticides can activate PXR, leading to the induction of CYP3A4. nih.govplos.org This can have significant implications for the persistence and breakdown of the pesticide in the environment and in non-target organisms. The activation of these metabolic pathways can sometimes lead to the detoxification of the compound, but in other cases, it can result in the formation of more toxic metabolites.

Summary of PXR and CYP3A4 Interactions:

| Receptor/Enzyme | Function | Effect of Pyributicarb (Hypothesized based on similar compounds) |

| Pregnane X Receptor (PXR) | Regulates xenobiotic metabolism genes. nih.gov | Potential activation, leading to increased enzyme production. |

| Cytochrome P450 (CYP3A4) | Metabolizes a wide range of foreign compounds. nih.govnih.govsemanticscholar.org | Increased metabolism of pyributicarb and other substances. |

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system of many organisms, including insects and other invertebrates. epa.govnih.gov It is responsible for breaking down the neurotransmitter acetylcholine (B1216132), which is essential for nerve impulse transmission. nih.gov Inhibition of AChE leads to an accumulation of acetylcholine at the nerve synapse, causing continuous nerve stimulation, paralysis, and ultimately, death. epa.govnih.gov

Carbamate (B1207046) pesticides, a class to which pyributicarb is related, are known to be inhibitors of acetylcholinesterase. researchgate.net This inhibitory action is a primary mechanism of their insecticidal activity. While pyributicarb is primarily used as a herbicide, its chemical structure suggests a potential for AChE inhibition in non-target organisms, which could have ecological consequences. nih.govresearchgate.net

Strategies for Environmental Remediation and Mitigation

Given the potential for environmental contamination from herbicide use, various strategies have been developed to remediate and mitigate the presence of compounds like pyributicarb in soil and water.

Bioremediation: This approach utilizes microorganisms to break down contaminants into less harmful substances. mdpi.com Techniques such as biopiles and landfarming can be employed to enhance microbial activity and accelerate the degradation of pesticides in soil. mdpi.com

Phytoremediation: This strategy uses plants to remove, degrade, or contain environmental contaminants. nih.gov Certain plants have the ability to absorb pesticides from the soil and water, and in some cases, metabolize them into non-toxic compounds. nih.gov The selection of appropriate plant species is crucial for the success of phytoremediation. nih.gov

Physical and Chemical Mitigation Measures:

Buffer Strips: Vegetated strips of land established along the edges of fields can help to intercept runoff and reduce the amount of pesticide reaching surface water bodies. nih.govresearchgate.net

Constructed Wetlands: These engineered systems can be effective in removing pesticides from agricultural runoff through a combination of physical, chemical, and biological processes. nih.gov

Spray Drift Reduction Technologies: The use of low-drift nozzles and other application technologies can minimize the off-target movement of pesticides during application. nih.gov

Best Management Practices: Adhering to recommended application rates, timing, and methods can significantly reduce the potential for environmental contamination. researchgate.net

In Silico Modeling and Predictive Toxicology

In silico modeling uses computer-based methods to predict the properties, behavior, and toxicity of chemical compounds, reducing the need for extensive and costly experimental testing. cabidigitallibrary.org

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties, biological activity, or environmental fate. frontiersin.org The fundamental principle of QSAR is that the properties of a chemical are determined by its molecular structure.

To develop a QSAR model, a set of chemicals with known experimental data for a specific endpoint (e.g., soil adsorption coefficient, degradation half-life, aquatic toxicity) is used. frontiersin.org For each chemical, numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, such as size, shape, electronic properties, and lipophilicity. Statistical methods are then used to build a mathematical equation that links the descriptors to the experimental endpoint.

Once validated, the QSAR model can be used to predict the environmental fate of new or untested chemicals like pyributicarb based solely on their calculated molecular descriptors. cabidigitallibrary.org This is particularly valuable for screening large numbers of chemicals for potential environmental risks and for prioritizing them for further experimental study.

Predictive models are essential tools for assessing the potential for pesticides to move from their point of application into other environmental compartments, such as groundwater or surface water. These models simulate the key processes that govern a pesticide's fate, including:

Transport: Processes like leaching (movement with water through the soil profile), runoff (movement over the soil surface), and volatilization.

Transformation: Degradation of the pesticide through biological (microbial) and chemical (e.g., hydrolysis) processes.

Sorption: The binding of the pesticide to soil particles, which affects its mobility.

Several well-established models are used for this purpose, such as LEACHM (Leaching Estimation and Chemistry Model), PRZM (Pesticide Root Zone Model), and MACRO. These models require a range of input parameters, including:

Pesticide Properties: Water solubility, soil sorption coefficient (Koc), and degradation rate (DT50).

Soil Characteristics: Texture, organic matter content, and hydraulic properties.

Environmental Conditions: Rainfall, irrigation, and temperature.

By integrating these parameters, the models can simulate the concentration of a pesticide like pyributicarb in soil and water over time, providing valuable insights for environmental risk assessment.

Research on Herbicide Tolerance in Rice Cultivars

Understanding the mechanisms of herbicide tolerance in crops is crucial for developing resistant varieties and managing weed control effectively. Pyributicarb's herbicidal activity stems from its role as a sterol biosynthesis inhibitor (SBI).

Physiological Basis: Sterols are essential lipids that are integral components of plant cell membranes, where they regulate membrane fluidity and permeability. They are also precursors to important hormones like brassinosteroids, which are involved in plant growth and development. Pyributicarb specifically inhibits the enzyme squalene (B77637) epoxidase, a key step in the sterol biosynthesis pathway.

The inhibition of this enzyme leads to two primary physiological consequences:

Depletion of essential sterols: This compromises the structural integrity and function of cell membranes, leading to increased permeability and leakage, which disrupts cellular processes.

Accumulation of toxic precursors: The blockage of the pathway causes the buildup of precursor molecules (e.g., squalene), which can be toxic to the cell.

Collectively, these disruptions lead to the cessation of growth and eventual death of susceptible plants. A tolerant rice cultivar might possess physiological mechanisms to counteract these effects, such as having a more robust membrane composition or an enhanced capacity to detoxify the accumulated precursors. General physiological responses in rice to herbicide-induced stress often include the production of reactive oxygen species, leading to oxidative stress, and subsequent activation of the plant's antioxidant defense system. biorxiv.org

Genetic Basis: While specific genes conferring tolerance to pyributicarb in rice are not yet widely documented, tolerance to SBI herbicides in other organisms can arise from several genetic mechanisms, which provide a framework for potential tolerance in rice:

Target-Site Modification: A mutation in the gene encoding the target enzyme (squalene epoxidase) could alter its structure. This change might reduce the binding affinity of pyributicarb to the enzyme, rendering it less effective, while still allowing the enzyme to perform its normal function.

Enhanced Metabolism: Tolerant plants may possess genes that code for detoxifying enzymes, such as cytochrome P450 monooxygenases or glutathione (B108866) S-transferases. These enzymes can rapidly metabolize the herbicide into non-toxic forms before it reaches its target site. This is a common mechanism for herbicide tolerance in many crops, including rice.

Reduced Uptake or Translocation: Genetic factors could lead to reduced absorption of the herbicide through the roots or leaves, or limit its movement within the plant to the target tissues.

Research into the genetic basis of tolerance often involves screening diverse rice germplasm to identify tolerant varieties and then using genomic tools, such as Genome-Wide Association Studies (GWAS), to pinpoint the genes responsible for the trait.

Development of Integrated Weed Management Strategies

Integrated Weed Management (IWM) is a multifaceted approach that combines various weed control tactics to achieve long-term, sustainable weed suppression. This method reduces the over-reliance on any single control measure, particularly herbicides, thereby mitigating the evolution of herbicide resistance and minimizing environmental impact. The integration of Pyributicarb into IWM programs involves its use in herbicide combinations and its synergy with cultural and mechanical weed control practices.

A cornerstone of modern IWM is the use of herbicide combinations and sequential applications. This strategy aims to broaden the spectrum of controlled weeds, utilize multiple modes of action to combat resistance, and in some cases, achieve synergistic effects. Research has shown that combining herbicides can lead to more effective and durable weed control compared to single-herbicide applications. nih.govuada.edu

One notable area of research has been the combination of Pyributicarb with other herbicides, such as bensulfuron-methyl, for weed control in paddy rice. A study conducted in Korea investigated the efficacy of a suspension concentrate (SC) formulation of Pyributicarb combined with bensulfuron-methyl. The findings indicated that the herbicidal effect of this combination was comparable to that of traditional granule formulations. isws.org.in This suggests that liquid formulations of Pyributicarb mixtures can be effectively utilized, potentially offering greater ease of application and mixing.